5,7-dichloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine
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Overview
Description
5,7-Dichloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family This compound is characterized by its unique structure, which includes two chlorine atoms at positions 5 and 7, and two methyl groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dichloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dichloro-2,4-diaminopyrimidine with acetylacetone in the presence of a base, such as sodium ethoxide, followed by cyclization to form the desired pyrazolo[4,3-d]pyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 5 and 7 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrazolo[4,3-d]pyrimidine derivatives, which may have different biological activities .
Scientific Research Applications
5,7-Dichloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It has been investigated as a potential inhibitor of cyclin-dependent kinases (CDKs), which are important targets in cancer therapy.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in various biological assays to study its effects on different cell lines and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5,7-dichloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the cell cycle progression . This inhibition can lead to apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[4,3-d]pyrimidine family, known for its biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine:
Uniqueness
5,7-Dichloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
928767-13-9 |
---|---|
Molecular Formula |
C7H6Cl2N4 |
Molecular Weight |
217.1 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.